molecular formula C12H15F2NO2S B2733621 3-(difluoromethyl)-1-[(3-methylphenyl)methanesulfonyl]azetidine CAS No. 2310156-93-3

3-(difluoromethyl)-1-[(3-methylphenyl)methanesulfonyl]azetidine

Cat. No.: B2733621
CAS No.: 2310156-93-3
M. Wt: 275.31
InChI Key: HMPWJTZWZRQLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(difluoromethyl)-1-[(3-methylphenyl)methanesulfonyl]azetidine is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-[(3-methylphenyl)methanesulfonyl]azetidine can be achieved through various synthetic routes. . This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions typically involve the use of a suitable light source to initiate the photocycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-[(3-methylphenyl)methanesulfonyl]azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted azetidines, depending on the type of reaction and reagents used.

Scientific Research Applications

3-(difluoromethyl)-1-[(3-methylphenyl)methanesulfonyl]azetidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-[(3-methylphenyl)methanesulfonyl]azetidine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl and sulfonyl groups enhances its binding affinity to target proteins, leading to the modulation of their activity. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(difluoromethyl)-1-[(3-methylphenyl)methanesulfonyl]azetidine include other azetidine derivatives and sulfonyl-containing compounds. Some examples include:

Uniqueness

What sets this compound apart from similar compounds is the presence of both the difluoromethyl and sulfonyl groups, which confer unique chemical reactivity and potential biological activity. These functional groups enhance its ability to interact with molecular targets and facilitate its use in various scientific research applications.

Properties

IUPAC Name

3-(difluoromethyl)-1-[(3-methylphenyl)methylsulfonyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2S/c1-9-3-2-4-10(5-9)8-18(16,17)15-6-11(7-15)12(13)14/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPWJTZWZRQLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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